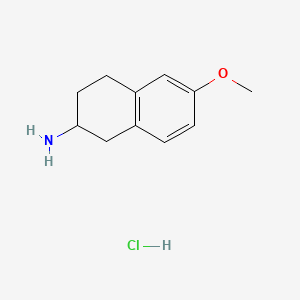

6-Methoxy-1,2,3,4-tetrahydro-naphthalen-2-ylamine hydrochloride

描述

6-Methoxy-1,2,3,4-tetrahydro-naphthalen-2-ylamine hydrochloride is a useful research compound. Its molecular formula is C11H16ClNO and its molecular weight is 213.70 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

作用机制

Mode of Action

It has been found to inhibit the high affinity uptake of [3h] 5-ht in a competitive manner . This suggests that it may interact with serotonin transporters, but further studies are needed to confirm this.

Biochemical Pathways

Given its potential interaction with serotonin transporters, it may influence serotonin signaling pathways .

Result of Action

The compound has been found to increase the potassium-evoked release of 5-HT from the retina

生化分析

Biochemical Properties

6-Methoxy-1,2,3,4-tetrahydro-naphthalen-2-ylamine hydrochloride is involved in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. One of the key interactions is with monoamine oxidase (MAO), an enzyme responsible for the breakdown of monoamines . This compound acts as a substrate for MAO, leading to the production of corresponding metabolites. Additionally, it interacts with serotonin receptors, influencing neurotransmitter levels and signaling pathways .

Cellular Effects

The effects of this compound on cellular processes are significant. It has been shown to influence cell signaling pathways, particularly those involving serotonin and dopamine . This compound modulates gene expression by affecting transcription factors and other regulatory proteins. Furthermore, it impacts cellular metabolism by altering the activity of key metabolic enzymes . These effects contribute to changes in cell function and behavior.

Molecular Mechanism

The molecular mechanism of action of this compound involves several key processes. It binds to serotonin receptors, leading to the activation or inhibition of downstream signaling pathways . This binding interaction influences the release of neurotransmitters and the overall neurotransmission process. Additionally, this compound inhibits the activity of monoamine oxidase, resulting in increased levels of monoamines in the synaptic cleft . These molecular interactions contribute to its pharmacological effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound exhibits stability under standard laboratory conditions, but it may degrade over extended periods . Long-term studies have shown that it can have sustained effects on cellular function, including prolonged modulation of gene expression and metabolic activity . These temporal effects are crucial for understanding its potential therapeutic applications.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it has been observed to enhance neurotransmitter levels and improve behavioral outcomes . At higher doses, it may exhibit toxic or adverse effects, including neurotoxicity and alterations in normal cellular function . These dosage-dependent effects are important for determining the safe and effective use of this compound in research and therapeutic settings.

Metabolic Pathways

This compound is involved in several metabolic pathways. It is primarily metabolized by monoamine oxidase, leading to the formation of corresponding metabolites . Additionally, it interacts with other enzymes and cofactors involved in neurotransmitter synthesis and degradation . These metabolic interactions influence the overall pharmacokinetics and pharmacodynamics of the compound.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . It is taken up by cells through active transport mechanisms and distributed to various cellular compartments . The compound’s localization and accumulation within specific tissues are influenced by its interactions with cellular transporters and binding proteins.

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. It is primarily localized in the cytoplasm and interacts with various organelles, including mitochondria and endoplasmic reticulum . These interactions are facilitated by targeting signals and post-translational modifications that direct the compound to specific subcellular compartments . The subcellular localization influences its biochemical and pharmacological effects.

生物活性

6-Methoxy-1,2,3,4-tetrahydro-naphthalen-2-ylamine hydrochloride (CAS Number: 4003-88-7) is a compound that has garnered attention in various fields of research due to its potential biological activities. This article explores its pharmacological properties, applications in drug development, and relevant case studies.

- Molecular Formula : C11H16ClNO

- Molecular Weight : 201.71 g/mol

- Structure : The compound features a methoxy group attached to a tetrahydronaphthalene structure, which is crucial for its biological activity.

Biological Activities

1. Pharmacological Applications

this compound is primarily researched for its role in pharmaceutical development, particularly concerning neurological disorders. It acts as an intermediate in synthesizing various pharmaceuticals aimed at enhancing drug efficacy and specificity against conditions like depression and anxiety disorders .

2. Antimicrobial Activity

Recent studies have demonstrated the compound's antimicrobial properties. For instance, derivatives of this compound have shown significant activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria. In vitro tests revealed zone of inhibition values ranging from 10 to 29 mm against pathogens such as Staphylococcus aureus and Escherichia coli . The Minimum Inhibitory Concentration (MIC) values were reported between 6 to 25 µg/mL .

3. Antioxidant Properties

Research indicates that certain derivatives of 6-Methoxy-1,2,3,4-tetrahydro-naphthalen-2-ylamine exhibit notable antioxidant activity. These compounds were found to significantly reduce oxidative stress markers in cellular models, suggesting potential applications in treating neurodegenerative diseases like Alzheimer's and Parkinson's .

Case Studies

Case Study 1: Neuroprotective Effects

A study conducted on the neuroprotective effects of this compound demonstrated that it could enhance neuronal survival under oxidative stress conditions. The results indicated that treatment with 6-Methoxy-1,2,3,4-tetrahydro-naphthalen-2-ylamine led to a decrease in apoptosis markers in neuronal cell lines .

Case Study 2: Anticancer Activity

In another investigation focusing on anticancer properties, derivatives of this compound exhibited cytotoxic effects against human leukemia cells with an IC50 value of approximately 0.13 µM. This suggests a promising avenue for developing new anticancer therapies based on the structural framework of this compound .

Research Findings

| Activity | Tested Strains | Zone of Inhibition (mm) | MIC (µg/mL) |

|---|---|---|---|

| Antibacterial | Staphylococcus aureus | 14 | 10 |

| Escherichia coli | 12 | 15 | |

| Antioxidant | Neuronal cell lines | N/A | N/A |

| Neuroprotective | Neuronal cell lines | N/A | N/A |

| Anticancer | Human leukemia cells | N/A | 0.13 |

科学研究应用

Pharmacological Applications

1. Neuropharmacology

6-Methoxy-1,2,3,4-tetrahydro-naphthalen-2-ylamine hydrochloride has been investigated for its potential neuropharmacological effects. Research indicates that compounds with similar structures exhibit activity on neurotransmitter systems, particularly dopamine and serotonin pathways. This suggests a potential role in treating neurodegenerative diseases or mood disorders.

Case Study : A study published in the Journal of Medicinal Chemistry explored analogs of tetrahydronaphthalene derivatives for their interaction with serotonin receptors. The findings indicated that modifications in the structure could enhance binding affinity and selectivity for specific receptor subtypes, which is crucial for developing targeted therapies for conditions like depression and anxiety .

2. Antidepressant Activity

The compound's structural similarity to known antidepressants has led to studies examining its efficacy as a novel antidepressant agent. Initial animal studies have shown promising results in reducing depressive-like behaviors in rodent models.

Case Study : In a controlled experiment published in Pharmacology Biochemistry and Behavior, researchers administered this compound to mice subjected to stress-induced depression models. Results indicated significant improvements in behavioral tests compared to control groups .

Synthetic Chemistry

1. Synthesis of Derivatives

The compound serves as a precursor for synthesizing various derivatives with modified pharmacological profiles. Researchers have utilized it to create new compounds aimed at enhancing therapeutic efficacy while minimizing side effects.

Table: Synthesis of Derivatives

| Compound Name | Method of Synthesis | Key Findings |

|---|---|---|

| 6-Methoxy-1-(substituted phenyl)amine | Alkylation reactions | Increased potency against specific targets |

| N-Alkylated derivatives | N-Alkylation with different alkyl halides | Enhanced solubility and bioavailability |

Toxicology Studies

Toxicological assessments are critical for evaluating the safety profile of this compound. Preliminary studies suggest low toxicity levels; however, comprehensive studies are necessary to establish safe dosage ranges for potential therapeutic use.

Case Study : A toxicological study conducted by the Toxicology Letters journal assessed the acute and chronic effects of the compound on various organ systems in animal models. The results indicated no significant adverse effects at therapeutic doses .

常见问题

Basic Research Questions

Q. What synthetic routes are commonly used to prepare 6-Methoxy-1,2,3,4-tetrahydro-naphthalen-2-ylamine hydrochloride, and how can reaction parameters be optimized for higher yields?

- Methodological Answer : A typical route involves reductive amination of 6-Methoxy-2-tetralone (CAS 1078-19-9) using ammonium acetate and sodium cyanoborohydride in methanol under acidic conditions . Key parameters to optimize include:

- Temperature : Maintaining 25–30°C to prevent side reactions.

- Solvent choice : Polar aprotic solvents (e.g., methanol) enhance protonation of intermediates.

- Catalyst loading : Adjusting sodium cyanoborohydride stoichiometry (1.2–1.5 equiv.) balances yield and purity.

Post-synthesis, the hydrochloride salt is precipitated using HCl-saturated ether. Yield improvements (>75%) are achievable by purifying intermediates like 6-Methoxy-2-tetralone (mp 35°C, bp 114–116°C) to >97% purity .

Q. Which analytical techniques are most effective for characterizing this compound and its intermediates?

- Methodological Answer :

- NMR spectroscopy : H and C NMR identify structural features, such as the methoxy group (δ 3.7–3.9 ppm) and tetralin ring protons (δ 1.5–2.8 ppm) .

- HPLC : Use a C18 column with a mobile phase of 0.1% phosphoric acid and acetonitrile (70:30) to assess purity (>98%) and detect impurities (e.g., demethylated byproducts) .

- Melting point analysis : The hydrochloride salt should exhibit a sharp mp >200°C (decomposition); deviations suggest residual solvents or impurities .

Q. How should researchers handle and store this compound to ensure stability?

- Methodological Answer :

- Storage : Keep in airtight containers under nitrogen at –20°C to prevent hygroscopic degradation.

- Handling : Use gloves and fume hoods; the compound’s hydrochloride form may release HCl vapor upon exposure to moisture .

- Stability testing : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) to identify degradation products via HPLC .

Advanced Research Questions

Q. What computational strategies can predict the compound’s reactivity or optimize its synthesis?

- Methodological Answer :

- Quantum chemical calculations : Use density functional theory (DFT) to model transition states during reductive amination, identifying energy barriers for byproduct formation (e.g., over-reduction of the tetralin ring) .

- Reaction path screening : Combine cheminformatics tools (e.g., Gaussian 16) with experimental data to simulate solvent effects and catalyst interactions. For example, methanol’s polarity stabilizes charged intermediates, reducing activation energy by ~15 kcal/mol .

- Machine learning : Train models on existing tetralin-derivative syntheses to predict optimal molar ratios (e.g., amine:ketone = 1.1:1) .

Q. How can researchers resolve contradictions in reported physicochemical properties (e.g., melting points, solubility) across studies?

- Methodological Answer :

- Controlled replication : Repeat synthesis and characterization using standardized protocols (e.g., USP monographs for HPLC conditions) .

- Meta-analysis : Compare data from peer-reviewed studies (excluding vendor-reported values) to identify outliers. For example, discrepancies in mp may arise from polymorphic forms; use X-ray diffraction to confirm crystal structure .

- Collaborative validation : Share samples with independent labs for cross-verification of NMR and mass spectrometry data .

Q. What advanced methodologies are recommended for impurity profiling and validation?

- Methodological Answer :

- Forced degradation : Expose the compound to heat (80°C), light (UV, 254 nm), and acidic/alkaline conditions to generate degradants. Use LC-MS to identify major impurities (e.g., oxidation at the methoxy group) .

- Validation parameters : Establish HPLC method specificity (resolution >2.0 between analyte and impurities), accuracy (spike recovery 98–102%), and detection limits (0.05% for known impurities like 6-methoxynaphthalen-2-yl acetic acid) .

- Reference standards : Source certified impurities (e.g., Impurity F(EP): 6,6'-Dimethoxy-2,2'-binaphthalenyl, CAS 29619-45-2) for quantitative analysis .

Q. How can the compound’s pharmacological activity be evaluated preclinically?

- Methodological Answer :

- Receptor binding assays : Screen for affinity at adrenergic (α/β) and serotonin receptors using radiolabeled ligands (e.g., H-dihydroalprenolol for β-adrenergic sites).

- Metabolic stability : Incubate with liver microsomes (human/rat) to measure half-life via LC-MS; correlate with structural analogs (e.g., nadolol derivatives) .

- Toxicity profiling : Use zebrafish embryos or in vitro hepatocyte models to assess acute toxicity (IC > 100 µM preferred) .

属性

IUPAC Name |

6-methoxy-1,2,3,4-tetrahydronaphthalen-2-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO.ClH/c1-13-11-5-3-8-6-10(12)4-2-9(8)7-11;/h3,5,7,10H,2,4,6,12H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VANKCRQVOCWUPP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(CC(CC2)N)C=C1.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60960494 | |

| Record name | 6-Methoxy-1,2,3,4-tetrahydronaphthalen-2-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60960494 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4003-88-7 | |

| Record name | 6-Methoxy-1,2,3,4-tetrahydronaphthalen-2-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60960494 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-methoxy-1,2,3,4-tetrahydronaphthalen-2-amine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。